2-(2-Phenyl-1,3-dioxan-2-yl)ethanol
Description
Properties
CAS No. |
64374-56-7 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-(2-phenyl-1,3-dioxan-2-yl)ethanol |
InChI |
InChI=1S/C12H16O3/c13-8-7-12(14-9-4-10-15-12)11-5-2-1-3-6-11/h1-3,5-6,13H,4,7-10H2 |
InChI Key |
SZCZZRFDPGOCNI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(OC1)(CCO)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Acetalization of Glycerol with Benzaldehyde
The most widely documented synthesis of 2-(2-Phenyl-1,3-dioxan-2-yl)ethanol involves the acid-catalyzed acetalization of glycerol with benzaldehyde. This method exploits the reactivity of glycerol’s hydroxyl groups to form a six-membered 1,3-dioxane ring.
Reaction Mechanism and Conditions
The reaction proceeds via protonation of benzaldehyde’s carbonyl oxygen by an acid catalyst, followed by nucleophilic attack by glycerol’s primary hydroxyl group. Cyclization occurs through the elimination of water, forming the 1,3-dioxane ring. Key parameters include:
- Catalyst : p-Toluenesulphonic acid (PTSA) is preferred due to its strong Brønsted acidity and solubility in organic solvents.
- Solvent : Benzene or toluene facilitates azeotropic removal of water using a Dean-Stark trap.
- Temperature : Reflux conditions (80–110°C) drive the equilibrium toward acetal formation.
A representative procedure involves refluxing equimolar amounts of glycerol and benzaldehyde with 0.5 wt% PTSA for 6–8 hours, yielding 2-(2-Phenyl-1,3-dioxan-2-yl)ethanol in 42–85% yield after crystallization from ethanol.
Table 1: Optimization of Acetalization Parameters
Double Intramolecular Transacetalization
Conformationally restricted 1,3-dioxanes, including 2-(2-Phenyl-1,3-dioxan-2-yl)ethanol, are accessible via sequential transacetalization reactions. This method, detailed in and, involves constructing the dioxane ring through two cyclization steps.
Synthesis Pathway
- Triol Preparation : Pentane-1,3,5-triol (10 ) is synthesized by reducing diethyl 3-hydroxyglutarate with LiAlH₄ (97% yield).
- Acetal Formation : Benzaldehyde reacts with 10 under PTSA catalysis to form cis-1,3-dioxane 16 (85% yield).
- Oxidation : The primary alcohol in 16 is oxidized to aldehyde 11 using Swern conditions (DMSO/oxalyl chloride, 92% yield).
- Cyclization : Aldehyde 11 undergoes intramolecular transacetalization to yield the tricyclic alcohol 14a , which is further functionalized to 2-(2-Phenyl-1,3-dioxan-2-yl)ethanol.
Stereochemical Considerations
The axial orientation of the phenyl group in the 1,3-dioxane ring is thermodynamically favored, as evidenced by the predominance of cis-diastereomers in the final product. Kinetic control during cyclization can alter diastereomer ratios, necessitating careful selection of reaction conditions.
Alternative Synthetic Routes
Borohydride Reduction with pH Control
Although primarily used for synthesizing 2-phenyl-1,3-propanediol, sodium borohydride reduction in the presence of phosphate buffers (pH 5.0–6.0) offers insights into minimizing byproducts like phenyl ethanol. Adapting this method for 2-(2-Phenyl-1,3-dioxan-2-yl)ethanol could involve reducing ester precursors under buffered conditions to enhance selectivity.
Continuous Flow Processes
Industrial-scale production may employ continuous reactors to improve efficiency. For example, patent describes a continuous process for 2-phenyl-1,3-propanediol using automated systems, which could be adapted for acetalization reactions by integrating in-line purification and real-time pH monitoring.
Reaction Optimization and Challenges
Catalyst Selection
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenyl-1,3-dioxan-2-yl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Substitution: Nucleophiles such as organolithium (RLi) and Grignard reagents (RMgX) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Scientific Research Applications
2-(2-Phenyl-1,3-dioxan-2-yl)ethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-(2-Phenyl-1,3-dioxan-2-yl)ethanol exerts its effects involves its interaction with various molecular targets and pathways. The compound’s polar character leads to hydrogen bonding interactions with other molecules, influencing its reactivity and biological activity . These interactions can affect enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
a) 2-(1,3-Dioxolan-2-yl)ethanol (CAS: 5465-08-7)
- Structure : Contains a five-membered 1,3-dioxolane ring instead of the six-membered dioxane.
- Properties :
b) 2-Phenyl-1,3-oxathiolane
c) 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS: 9036-19-5)
- Structure: Features a branched alkylphenoxyethoxy chain instead of the dioxane-phenyl system.
- Properties :
Physicochemical Properties Comparison
| Property | 2-(2-Phenyl-1,3-dioxan-2-yl)ethanol | 2-(1,3-Dioxolan-2-yl)ethanol | 2-Phenyl-1,3-oxathiolane |
|---|---|---|---|
| Molecular Weight | ~222 g/mol | 118.13 g/mol | ~154 g/mol |
| Polarity (XLogP3) | ~1.2 (estimated) | -0.5 | ~1.5 |
| Hydrogen Bond Donors | 1 | 1 | 0 |
| Ring Strain | Low (6-membered dioxane) | High (5-membered dioxolane) | Moderate (oxathiolane) |
Key Research Findings
Reactivity : The dioxane ring in the target compound is less reactive than dioxolane due to reduced ring strain, making it more stable in industrial processes .
Toxicity: Unlike the tetramethylbutyl-phenoxy derivative (CAS 9036-19-5), the target compound lacks explicit acute toxicity classification, suggesting safer handling .
Functional Versatility: The ethanol moiety enables esterification and etherification, critical for derivatization in materials science .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-Phenyl-1,3-dioxan-2-yl)ethanol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via acid-catalyzed cyclization of β-hydroxy ether precursors. For example, 2-(1,3-dioxan-2-yl)phenol derivatives are often prepared using tetra-O-benzyl glycosyl donors under Mitsunobu conditions or Friedel-Crafts alkylation . Reaction temperature (e.g., reflux in ethanol) and catalyst choice (e.g., p-toluenesulfonic acid) significantly affect regioselectivity and yield. Optimization should include monitoring by TLC and purification via column chromatography.
Q. How can NMR spectroscopy distinguish structural conformers of 2-(2-Phenyl-1,3-dioxan-2-yl)ethanol?
- Methodological Answer : -NMR (101 MHz, CDCl) is critical for identifying chair vs. boat conformations of the 1,3-dioxane ring. Axial vs. equatorial substituents show distinct chemical shifts: axial phenyl groups typically resonate downfield (δ 125–135 ppm), while equatorial ethanol moieties appear at δ 60–70 ppm . -NMR coupling constants () between dioxane protons (e.g., ) confirm trans-diaxial relationships.
Q. What safety protocols are essential for handling 2-(2-Phenyl-1,3-dioxan-2-yl)ethanol in laboratory settings?
- Methodological Answer : Store under inert atmosphere (argon/nitrogen) to prevent oxidation . Use CO or dry chemical extinguishers for fires, and avoid static discharge during transfer . In case of skin contact, rinse immediately with water and remove contaminated clothing . Dispose of waste via approved facilities compliant with local regulations .
Advanced Research Questions
Q. How do β-scission pathways of 2-(2-Phenyl-1,3-dioxan-2-yl) radicals influence the compound’s stability under oxidative conditions?
- Methodological Answer : EPR spectroscopy and DFT calculations reveal that benzylic 2-phenyl-1,3-dioxan-2-yl radicals undergo β-scission more readily than allylic analogs due to resonance stabilization of the phenyl group. Activation energies for cleavage are ~20–25 kJ/mol lower compared to non-aromatic derivatives, as shown in radical trapping experiments with TEMPO . Stability studies should include UV irradiation in the presence of radical initiators (e.g., AIBN) and analysis via GC-MS .
Q. What computational strategies predict the regioselectivity of nucleophilic attacks on 2-(2-Phenyl-1,3-dioxan-2-yl)ethanol derivatives?
- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G(d) level calculates charge distribution and frontier molecular orbitals. The phenyl group’s electron-withdrawing effect directs nucleophiles to the ethanol moiety’s oxygen atom. Solvent effects (e.g., polar aprotic vs. protic) are modeled using the SMD continuum approach to refine predictions .
Q. How can enantioselective synthesis of 2-(2-Phenyl-1,3-dioxan-2-yl)ethanol be achieved for pharmacological applications?
- Methodological Answer : Chiral auxiliaries like Evans’ oxazolidinones or Sharpless asymmetric epoxidation can induce stereocontrol. For example, use (R)-BINOL-derived titanium complexes to catalyze the cyclization of diastereomeric diols, achieving >90% ee. Confirm enantiopurity via chiral HPLC (Chiralpak AD-H column) and correlate with biological activity in receptor-binding assays .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
